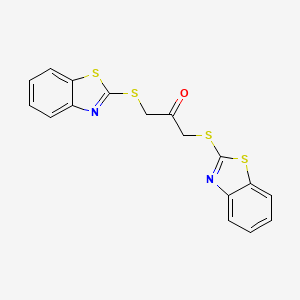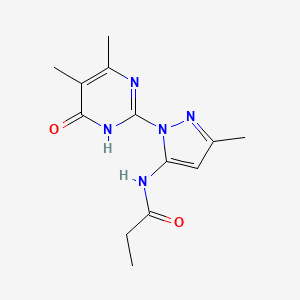
4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as 4-Bromo-5-CP-2-MeOB-3-Pyr or 4-Bromo-5-CP-2-MeOB-3-Pyridazinone, is a synthetic organic compound used in a variety of scientific research applications. It is a pyridazinone derivative that has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone has been utilized in the synthesis of novel heterocyclic compounds. El-Hashash et al. (2015) demonstrated the use of similar compounds for synthesizing a range of heterocyclic derivatives like pyridazinones and furanones, indicating potential applications in developing new chemical entities (El-Hashash et al., 2015).
Antibacterial Activity
The synthesized heterocyclic compounds derived from related pyridazinones have shown promising antibacterial activities. This suggests the potential of this compound in contributing to the development of new antibacterial agents.
Cardiotonic Properties
Pyridazinones, including derivatives like this compound, have been explored for their cardiotonic properties. Okushima et al. (1987) found that certain pyridazinone derivatives exhibited strong inotropic activity and cardiohemodynamic effects, making them potential candidates for treating heart-related conditions (Okushima et al., 1987).
Synthesis of Fused Ring Compounds
The compound's structure has been used as a starting point for synthesizing various fused ring compounds, which are significant in medicinal chemistry for developing new pharmacological agents. This was demonstrated in a study by Pattison et al. (2009), where pyridazinone frameworks were used for creating diverse polyfunctional systems (Pattison et al., 2009).
Weed Control
Additionally, pyridazinone derivatives have been used in agricultural research, particularly in weed control. Hilton et al. (1969) investigated the mode of action of substituted pyridazinones as herbicides, highlighting their utility in managing weed growth (Hilton et al., 1969).
properties
IUPAC Name |
4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)10(18)7-17-12(19)11(14)9(6-15-17)16-8-4-5-8/h6,8,16H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPVIUOAXQKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)

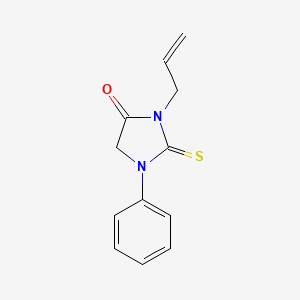

![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

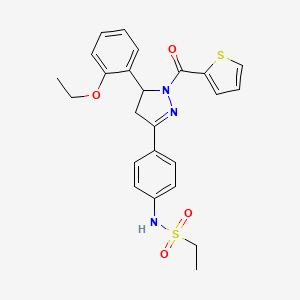
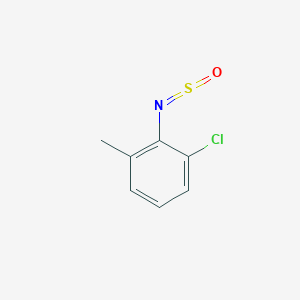
![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)

